molecular formula C13H18FNO2 B13499012 Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate

Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B13499012
M. Wt: 239.29 g/mol
InChI Key: MLSJKFFGDUXDBS-LLVKDONJSA-N
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Description

Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate is an organic compound that belongs to the class of tertiary butyl esters It is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1

InChI Key

MLSJKFFGDUXDBS-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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